molecular formula C11H13BrFNO2 B2941852 Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate CAS No. 935285-60-2

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate

Cat. No.: B2941852
CAS No.: 935285-60-2
M. Wt: 290.132
InChI Key: RWCBOIDTQSHUQI-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is a chemical compound with the CAS Number 935285-60-2 . It has a molecular weight of 290.13 and its IUPAC name is tert-butyl 5-bromo-2-fluorophenylcarbamate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 290.13 .

Scientific Research Applications

1. Intermediate in Synthesis of Biologically Active Compounds

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is a crucial intermediate in synthesizing various biologically active compounds. One example is its use in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) details a rapid synthetic method for a related compound, demonstrating the importance of such intermediates in pharmaceutical synthesis.

2. Use in Curtius Rearrangement Reactions

This compound is involved in Curtius rearrangement reactions. This process is crucial for converting carboxylic acids into tert-butyl carbamates. A study by Lebel & Leogane (2005) illustrates the application of tert-butyl carbamates in this context, showcasing the versatility of these compounds in organic synthesis.

3. Role in Palladium-Catalyzed Reactions

In the field of organometallic chemistry, this compound plays a role in palladium-catalyzed reactions. The study by Stambuli, Bühl, & Hartwig (2002) discusses the use of related tert-butyl compounds in arylpalladium complexes, essential for various cross-coupling reactions.

4. Applications in Organic Light-Emitting Diodes (OLEDs)

Tert-butyl derivatives, including N-(5-bromo-2-fluorophenyl)carbamate, find applications in the development of organic light-emitting diodes (OLEDs). Research by Cooper et al. (2022) on carbazole-substituted oxadiazoles, which are structurally similar, demonstrates their potential in enhancing the efficiency and color properties of OLEDs.

5. Synthesis of Fluoropolymers for Medical Imaging

In the field of biomedical research, this compound-related compounds contribute to the synthesis of fluoropolymers. These polymers are used as agents in magnetic resonance imaging (MRI). The study by Du et al. (2008) highlights the application of such polymers in enhancing the capabilities of MRI technology.

6. Use in Synthesis of Novel Fluorescent Materials

The compound and its derivatives are used in the synthesis of novel fluorescent materials. For instance, Fischer, Baier, & Mecking (2013) discuss the use of tert-butyl phosphine complexes in creating nanoparticles with potential applications in bioimaging and diagnostics.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCBOIDTQSHUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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